molecular formula C12H13F3O2 B1589035 Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate CAS No. 70311-33-0

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Cat. No.: B1589035
CAS No.: 70311-33-0
M. Wt: 246.22 g/mol
InChI Key: OUHPHSYPKKLTKJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C₁₂H₁₃F₃O₂. It is an ester derivative of 3-(3-(trifluoromethyl)phenyl)propanoic acid. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and efficiency. Microwave-assisted conditions can be employed to reduce reaction times without compromising selectivity and yield .

Chemical Reactions Analysis

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and metabolic disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate can be compared with similar compounds such as:

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity, making it distinct from its analogs.

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13F3O2
  • Molecular Weight : 256.24 g/mol
  • Functional Groups : Contains a trifluoromethyl group, which enhances lipophilicity and biological activity.

The presence of the trifluoromethyl group is crucial as it affects the compound's pharmacokinetics and interaction with biological systems.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Research suggests that it can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways.
  • Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties, particularly against certain types of cancer cells .

The mechanism by which this compound exerts its biological effects involves:

  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets.
  • Enzyme Interaction : Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

  • Antimicrobial Efficacy : A comparative study showed that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : In vitro assays demonstrated that while some derivatives showed low cytotoxicity (CC50 > 100 μM), they effectively reduced viral infection rates (IC50 values in the low micromolar range) .

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of compounds related to this compound, showing promising results against HIV and other viruses. The compounds were effective at preventing viral entry into host cells without significant cytotoxic effects .
  • Cancer Cell Line Testing : In testing against various cancer cell lines, derivatives showed selective toxicity toward leukemia and lung cancer cells, suggesting potential for development as anticancer agents .

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13H13F3O2Trifluoromethyl substitutionAntimicrobial, anti-inflammatory
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoateC14H15ClF3NO6Chlorine substituentAntimicrobial
Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetateC11H12F3NO2Different amino positionAnti-inflammatory
Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoateC14H16F3NO2Longer carbon chainAntitumor

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHPHSYPKKLTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474396
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70311-33-0
Record name Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(3-trifluoromethylphenyl)propionic acid (13.6 g) in anhydrous ethanol (25 ml) containing concentrated sulphuric acid (1.5 ml) was heated at reflux for 24 hours and was then poured into water (100 ml). The mixture was extracted with diethyl ether and the ethereal extract was washed with water, with aqueous sodium carbonate solution (2 N), and with water, then dried over magnesium sulphate and evaporated. The resulting residue was distilled, to give ethyl 3-(3-trifluoromethylphenyl)propionate (11.5 g) in the form of a colourless oil, b.p. 133°-135° C./17 mm Hg. [elemental analysis: C, 58.6; H, 5.2%. C12H13F3O2 requires C, 58.5; H, 5.3%. νmax 1125, 1170, 1330 and 1740 cm-1 ].
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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